molecular formula C13H8BrNOS B1343156 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one CAS No. 690636-04-5

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one

Cat. No.: B1343156
CAS No.: 690636-04-5
M. Wt: 306.18 g/mol
InChI Key: JWHAVYSRYAOUCX-UHFFFAOYSA-N
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Description

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one is an organic compound with the molecular formula C 13 H 8 BrNOS and a molecular weight of 306.18 g/mol . This compound belongs to the thienopyridinone class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery research. The structure features a bromine atom at the 7-position, which serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . Thieno[3,2-c]pyridin-4(5H)-one derivatives have been identified in patent literature as key scaffolds in the development of Bromodomain and Extra-Terminal (BET) inhibitors . BET proteins are epigenetic regulators, and inhibitors targeting them are being investigated for the treatment of various diseases, including cancer, inflammatory conditions, and viral infections . As such, this brominated derivative is a valuable Advanced Intermediate/Building Block for constructing more complex molecules for biological evaluation . Please handle this compound with care. It is classified with the signal word "Warning" and may cause skin and eye irritation (Hazard Statements H315-H319) . Recommended safety precautions include washing thoroughly after handling, wearing protective gloves and eye protection, and avoiding breathing dust or mist . For long-term stability, this product should be stored in a dark place, sealed in a dry environment at room temperature . Notice to Purchaser: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

7-bromo-2-phenyl-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-10-7-15-13(16)9-6-11(17-12(9)10)8-4-2-1-3-5-8/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHAVYSRYAOUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=CNC3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250064
Record name 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690636-04-5
Record name 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690636-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenylthiophene-3-carboxylic acid with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7th position. The resulting intermediate is then subjected to cyclization under acidic or basic conditions to form the thienopyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form thiols or thioethers.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiols or thioethers.

Scientific Research Applications

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anticancer or antimicrobial agent.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.

    Material Science: The compound is explored for its use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one
  • Key Differences : The trifluoromethyl (-CF₃) group at the 7-position replaces bromine in the target compound.
  • Molecular Weight: Higher molecular weight (298.08 g/mol vs. ~297.1 g/mol for the target compound) . Applications: Likely used in fluorinated drug analogs due to -CF₃’s bioavailability-enhancing properties.
7-Bromofuro[3,2-c]pyridin-4(5H)-one
  • Key Differences : Replaces the thiophene sulfur with oxygen (furan ring).
  • Impact :
    • Aromaticity : Reduced aromaticity compared to thiophene, altering π-π stacking interactions.
    • Solubility : Increased polarity due to oxygen may improve aqueous solubility .
2-Phenyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (CAS 1954650-14-6)
  • Key Differences: Partial saturation of the pyridinone ring (6,7-dihydro).
  • Melting Point: Saturation may lower melting points compared to fully aromatic analogs .

Substituent Position Variations

2-Bromothieno[3,2-c]pyridin-4(5H)-one (CAS 28948-60-9)
  • Key Differences : Bromine at the 2-position instead of 5.
  • Impact: Steric Effects: Bromine at the 2-position may hinder interactions at the pyridinone’s reactive site.
3-Bromo-5-[(dimethylamino)methyl]-4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one
  • Key Differences: Bromine at the 3-position and a dimethylamino group.
  • Impact: Basic Nitrogen: The dimethylamino group introduces basicity, enhancing solubility in acidic environments. Synthetic Utility: Used as a precursor for further functionalization .

Heterocycle Variants

7-Benzyl-3-(4-fluorophenyl)-2-propyl-amino-5,6,7,8-tetrahydropyrido[4,3-d]thieno[2,3-d]pyrimidin-4(3H)-one
  • Key Differences: Fused pyrimidinone and tetrahydropyridine rings.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one C₁₃H₈BrNOS ~297.1 7-Br, 2-Ph Aromatic, phosphatase inhibitor analog
2-Bromo-7-(trifluoromethyl)thieno[3,2-c]pyridin-4(5H)-one C₈H₃BrF₃NOS 298.08 7-CF₃, 2-Br High lipophilicity, fluorinated
7-Bromofuro[3,2-c]pyridin-4(5H)-one C₇H₄BrNO₂ 214.02 Furan core, 7-Br Increased polarity
2-Phenyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one C₁₃H₁₁NOS 229.30 2-Ph, dihydro Flexible, lower melting point

Biological Activity

7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound of significant interest in medicinal chemistry. This compound features a bromine atom at the 7th position and a phenyl group at the 2nd position, contributing to its unique chemical and biological properties. Research has highlighted its potential as an anticancer and antimicrobial agent, making it a candidate for further investigation in therapeutic applications.

  • IUPAC Name : 7-bromo-2-phenyl-5H-thieno[3,2-c]pyridin-4-one
  • Molecular Formula : C13H8BrNOS
  • Molecular Weight : 306.18 g/mol
  • CAS Number : 690636-04-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways involved in various biological processes, which is crucial for its potential therapeutic effects.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (lung cancer)3.14Induces apoptosis via mitochondrial pathways
HeLa (cervical cancer)Not specifiedPotential inhibition of cell proliferation

In vitro studies indicate that this compound can significantly inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. It was tested against various bacterial strains, demonstrating significant inhibitory effects:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These findings indicate that the compound may serve as a basis for developing new antimicrobial agents .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A study published in PMC evaluated the effects of several thienopyridine derivatives on A549 lung cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than standard treatments like 5-fluorouracil, highlighting their potential as novel anticancer therapies .
  • Antimicrobial Evaluation :
    In another study focusing on the antimicrobial properties of thienopyridine derivatives, this compound was found to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thienopyridine derivatives:

Compound Name Biological Activity
7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridineModerate anticancer activity
4-Phenylthieno[3,2-c]pyridineLimited activity against microbial strains
7-Imino-5-methyl-2-phenylthieno[3,2-c]pyridineHigh cytotoxicity against cancer cells

This comparison underscores the unique efficacy of this compound in both anticancer and antimicrobial applications .

Q & A

Q. Optimization Tips :

  • Halogen Reactivity : Bromine exhibits higher reactivity than chlorine in cross-coupling, reducing side reactions.
  • Solvent Selection : Use anhydrous THF or DMF to stabilize intermediates and improve yields.
  • Catalyst Screening : Test Pd(PPh₃)₄ or XPhos-based catalysts for sterically hindered substrates.

Q. Table 1: Representative Reaction Conditions

Reaction TypeCatalystSolventYield (%)Reference
Suzuki CouplingPd(PPh₃)₄DMF/H₂O78
Negishi CouplingPdCl₂(dppf)THF65

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve the fused thienopyridine ring system’s planarity and dihedral angles with substituents. For example, adjacent phenyl rings may form dihedral angles of ~65–82° with the core structure, as seen in related brominated heterocycles .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm bromine’s deshielding effects. The bromine atom at position 7 induces distinct shifts in neighboring protons (e.g., δ 7.8–8.2 ppm for aromatic protons) .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
R-factor (R[F² > 2σ(F²)])0.069
Dihedral Angle (Phenyl vs. Core)64.73°
RMS Deviation (Core Planarity)0.0089 Å

Basic: What safety protocols are essential when handling brominated heterocycles like this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Brominated compounds can cause severe irritation .
  • Ventilation : Work in a fume hood to prevent inhalation of toxic fumes during reactions involving bromine or bromides .
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal to reduce environmental hazards .

Advanced: How can researchers resolve contradictions in reaction yields when varying halogen substituents?

Methodological Answer:
Contradictions in yields often arise from competing side reactions (e.g., protodehalogenation or homocoupling). Strategies include:

  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediate decomposition.
  • Electron-Deficient Ligands : Use ligands like XPhos to suppress β-hydride elimination in palladium-catalyzed reactions .
  • Halogen Effects : Bromine’s superior leaving-group ability compared to chlorine reduces side products but may increase steric hindrance in bulky substrates .

Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Model transition states to predict regioselectivity in Suzuki or Negishi couplings. For example, calculate the energy barrier for oxidative addition of bromine at position 7 versus other sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on catalyst-substrate interactions. Polar solvents like DMF stabilize charged intermediates, improving coupling efficiency .

Advanced: How can hydrogen bonding and π-π interactions in the crystal lattice be experimentally analyzed?

Methodological Answer:

  • Single-Crystal XRD : Quantify intermolecular interactions (e.g., N–H⋯F or C–H⋯F hydrogen bonds) and π-π stacking distances (typically 3.3–3.8 Å) .
  • Hirshfeld Surface Analysis : Map interaction surfaces to identify dominant forces stabilizing the crystal packing .

Q. Table 3: Hydrogen Bond Geometry

InteractionDistance (Å)Angle (°)Reference
N–H⋯F2.85158
C–H⋯F3.02142

Advanced: How do steric effects influence the regioselectivity of electrophilic substitution reactions?

Methodological Answer:

  • Steric Maps : Use computational tools (e.g., GaussView) to visualize steric hindrance around reactive sites. The phenyl group at position 2 may block electrophilic attack at adjacent positions .
  • Isotopic Labeling : Introduce deuterium at competing sites to track regioselectivity via 2H^{2}\text{H}-NMR .

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